REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li]CCCC.[Br:13][C:14]1[CH:19]=[C:18]([F:20])[CH:17]=[C:16]([F:21])[CH:15]=1.CN(C)[CH:24]=[O:25]>O1CCCC1>[Br:13][C:14]1[CH:19]=[C:18]([F:20])[C:17]([CH:24]=[O:25])=[C:16]([F:21])[CH:15]=1
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Name
|
|
Quantity
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93 mL
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Type
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reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
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212 mL
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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O1CCCC1
|
Name
|
|
Quantity
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84 g
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Type
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reactant
|
Smiles
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BrC1=CC(=CC(=C1)F)F
|
Name
|
|
Quantity
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900 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
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63.6 mL
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Type
|
reactant
|
Smiles
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CN(C=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The solution was stirred at room temperature for 30 mins
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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This solution was then added dropwise to
|
Type
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STIRRING
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Details
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The mixture was stirred at −78° C. for one hour
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Duration
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1 h
|
Type
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STIRRING
|
Details
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the mixture was stirred for two hours
|
Duration
|
2 h
|
Type
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CUSTOM
|
Details
|
The cooling bath was removed
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Type
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TEMPERATURE
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Details
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the mixture was slowly warmed to room temperature
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Type
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ADDITION
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Details
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The mixture was diluted with diethyl ether
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Type
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ADDITION
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Details
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poured
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Type
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TEMPERATURE
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Details
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into cooled 1 M aqueous hydrochloric acid (1 L)
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted with diethyl ether
|
Type
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CUSTOM
|
Details
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The combined phases were dried
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Type
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FILTRATION
|
Details
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filtered
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Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
|
CUSTOM
|
Details
|
The crude was re-crystallized with ethyl acetate and petroleum ether
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |